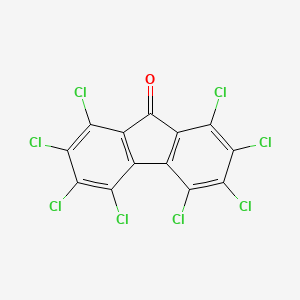
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one is a chlorinated derivative of fluorenone, characterized by the presence of eight chlorine atoms attached to the fluorenone structure. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one typically involves the chlorination of fluorenone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the fluorenone molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce partially dechlorinated fluorenones.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin: Another highly chlorinated compound with similar stability and chemical properties.
9,9’-Bifluorenylidene: A related fluorenone derivative with different substitution patterns.
Chlordane: A chlorinated hydrocarbon with similar chemical reactivity.
Uniqueness
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high stability and reactivity make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33240-71-0 |
|---|---|
Molecular Formula |
C13Cl8O |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octachlorofluoren-9-one |
InChI |
InChI=1S/C13Cl8O/c14-5-1-2-4(8(17)12(21)10(19)6(2)15)13(22)3(1)7(16)11(20)9(5)18 |
InChI Key |
IIMAPAXBHNQODE-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
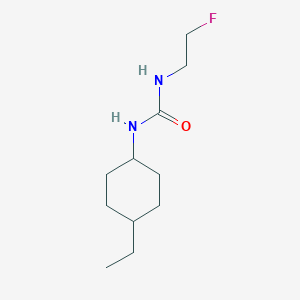
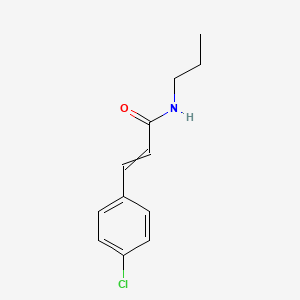
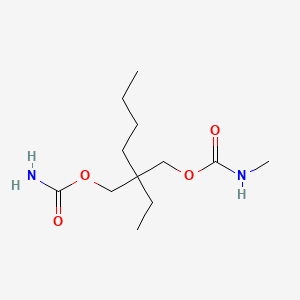
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)
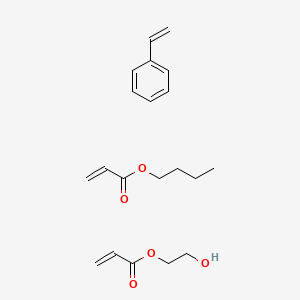
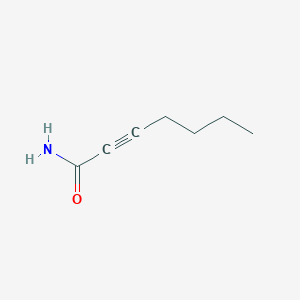
![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
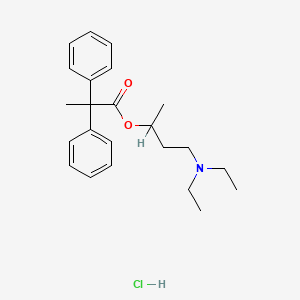
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
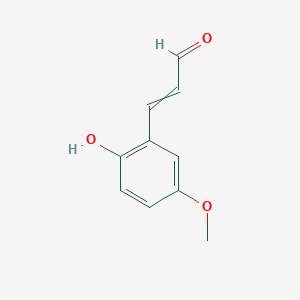
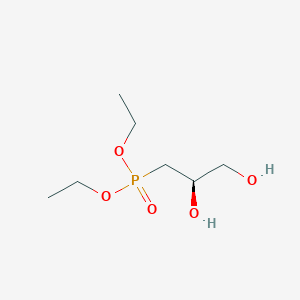
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
